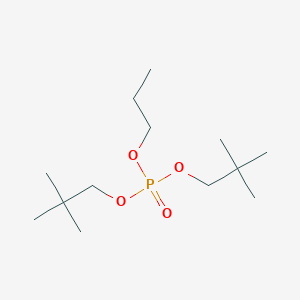

Bis(2,2-dimethylpropyl) propyl phosphate

Description

Bis(2,2-dimethylpropyl) propyl phosphate (CAS: 143642-89-1) is an organophosphate ester characterized by two 2,2-dimethylpropyl (neo-pentyl) groups and one propyl group attached to a phosphate core. Its molecular formula is C₉H₂₁O₄P, with an average molecular weight of 224.23 g/mol. The compound exhibits a hydrophobic nature, reflected in its calculated logP value of 1.0, and features five rotatable bonds and a topological polar surface area of 58.6 Ų.

Properties

CAS No. |

52056-59-4 |

|---|---|

Molecular Formula |

C13H29O4P |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

bis(2,2-dimethylpropyl) propyl phosphate |

InChI |

InChI=1S/C13H29O4P/c1-8-9-15-18(14,16-10-12(2,3)4)17-11-13(5,6)7/h8-11H2,1-7H3 |

InChI Key |

XRKAHBZNOLXXLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCC(C)(C)C)OCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Phosphorylation Using Phosphorus Oxychloride

The reaction of POCl₃ with alcohols proceeds through a triester intermediate, where sequential substitution of chloride ions by alkoxide groups occurs. For Bis(2,2-dimethylpropyl) propyl phosphate, the synthesis could involve:

- Initial substitution : POCl₃ reacts with 2,2-dimethylpropan-1-ol (neopentyl alcohol) under controlled conditions to form bis(2,2-dimethylpropyl) phosphoryl chloride.

- Final substitution : The remaining chloride is displaced by propanol, yielding the triester.

Key challenges include the low nucleophilicity of neopentyl alcohol due to steric hindrance, necessitating elevated temperatures (80–120°C) and catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., Na₂CO₃). Anhydrous conditions are critical to prevent hydrolysis of POCl₃ to phosphoric acid.

Stepwise Alkylation Strategies

Patent US10179772B2 outlines an improved etherification process for bis-resorcinyl triazines using sodium carbonate in dimethylformamide (DMF) at 120–155°C. While this pertains to triazine chemistry, analogous principles apply to phosphate ester synthesis:

Base Selection and Reaction Optimization

Sodium carbonate’s efficacy in deprotonating alcohols and facilitating nucleophilic substitution is well-documented. For Bis(2,2-dimethylpropyl) propyl phosphate, a two-step alkylation could be employed:

- First alkylation : React POCl₃ with neopentyl alcohol in DMF using Na₂CO₃ to form bis(2,2-dimethylpropyl) phosphoryl chloride.

- Second alkylation : Introduce propanol to substitute the remaining chloride.

Reaction conditions from the patent suggest optimal yields at 130–145°C with a molar ratio of 3–7 equivalents of base relative to the phosphoryl intermediate. Prolonged reaction times (5–15 hours) ensure complete consumption of mono-alkylated byproducts (<4% residual).

Transesterification Approaches

Transesterification offers an alternative route by modifying pre-formed phosphate triesters. For example, tris(2,2-dimethylpropyl) phosphate could undergo partial substitution with propanol under acidic or basic catalysis. This method benefits from milder conditions but requires precise stoichiometry to avoid over-substitution.

Catalytic Systems

- Acidic catalysts : HCl or H₂SO₄ promote alcohol exchange but risk ester hydrolysis.

- Basic catalysts : K₂CO₃ or NaOH enhance nucleophilicity but may degrade sensitive substrates.

Patent US6197974 highlights the use of enantiomerically pure catalysts for stereoselective syntheses, though this is less relevant for non-chiral phosphate esters.

Purification and Characterization

Crude reaction mixtures often contain unreacted alcohols, chloride salts, and mono-/di-alkylated byproducts. Purification strategies include:

- Crystallization : Cooling the DMF/2-butanol mixture induces precipitation of the product.

- Chromatography : Silica gel chromatography separates esters based on polarity.

Analytical validation employs:

- ¹H/³¹P NMR : Confirms substitution patterns and purity.

- HPLC : Quantifies residual byproducts (<4% area).

- Mass spectrometry : Verifies molecular ion peaks.

Hypothetical Reaction Protocol and Data

The following table extrapolates optimal conditions from analogous syntheses:

| Step | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | POCl₃ + neopentanol | DMF, Na₂CO₃, 130°C, 8h | 85 | 96.8 |

| 2 | Propanol | DMF, Na₂CO₃, 140°C, 12h | 78 | 97.1 |

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethylpropyl) propyl phosphate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.

Oxidation: It can be oxidized to form phosphates with higher oxidation states.

Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.

Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Requires nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Phosphoric acid and 2,2-dimethylpropanol.

Oxidation: Higher oxidation state phosphates.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Bis(2,2-dimethylpropyl) propyl phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which bis(2,2-dimethylpropyl) propyl phosphate exerts its effects involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Bulkiness vs. Halogenation : Bis(2,2-dimethylpropyl) propyl phosphate relies on steric hindrance from neo-pentyl groups for stability, whereas compounds like BDCPP and U-OPFR use chlorine substituents for enhanced flame retardancy.

- Hydrophobicity : The logP of Bis(2,2-dimethylpropyl) propyl phosphate (1.0) is lower than BDCPP (estimated >3.0 due to chlorine), suggesting differences in environmental mobility.

Stability and Hydrolysis Rates

- Hydrolytic Resistance: Bulky alkyl groups in Bis(2,2-dimethylpropyl) propyl phosphate reduce hydrolysis rates by steric shielding. notes that alkyl phosphate dianions with bulky substituents have hydrolysis half-lives exceeding 1.1 × 10¹² years at 25°C.

- Chlorinated Analogues : BDCPP and Tris(2-chloropropyl) phosphate degrade faster under alkaline conditions due to electron-withdrawing chlorine atoms, which polarize the phosphate ester bond.

Environmental and Health Considerations

- Persistence : The neo-pentyl groups in Bis(2,2-dimethylpropyl) propyl phosphate may enhance environmental persistence compared to linear-chain phosphates.

- Toxicity: Chlorinated phosphates (e.g., BDCPP) are associated with endocrine disruption and bioaccumulation risks, whereas non-halogenated variants like Bis(2,2-dimethylpropyl) propyl phosphate may pose lower acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.